4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that contains both iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde typically involves the iodination of a suitable imidazole precursor. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields . The reaction conditions are generally mild, and the yields are satisfactory.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include various substituted imidazoles.
Oxidation: The major product is 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid.
Reduction: The major product is 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-methanol.
Scientific Research Applications
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is not well-documented. it is likely to interact with various molecular targets through its functional groups. The iodine atom and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
- 1-iodo-4-(trifluoromethyl)benzene
- 2-chloro-4-iodo-1-(trifluoromethyl)benzene
Uniqueness
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an iodine atom and a trifluoromethyl group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the aldehyde group provides a versatile site for further chemical modifications, making this compound a valuable intermediate in organic synthesis .
Properties
CAS No. |
2648948-28-9 |
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Molecular Formula |
C5H2F3IN2O |
Molecular Weight |
290 |
Purity |
95 |
Origin of Product |
United States |
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